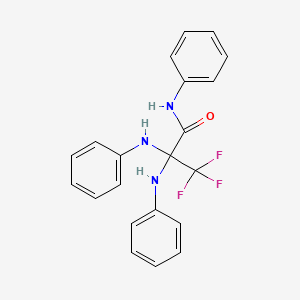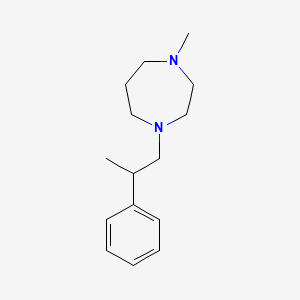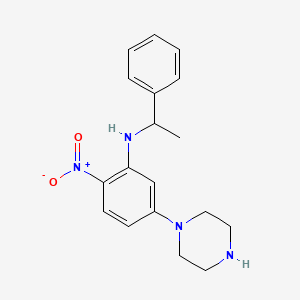![molecular formula C21H22IN3O3 B4895841 1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4895841.png)
1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a pyrrolidine derivative that has been found to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit activity against a range of diseases, including cancer, inflammation, and neurological disorders. It has also been investigated for its potential use as an imaging agent in diagnostic medicine.
Mechanism of Action
The mechanism of action of 1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. It has been found to exhibit activity against a range of targets, including protein kinases, GABA receptors, and dopamine receptors.
Biochemical and Physiological Effects:
1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain. It has also been found to exhibit low toxicity in vitro, making it a promising candidate for further therapeutic development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione for lab experiments is its low toxicity in vitro. This makes it a promising candidate for further therapeutic development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione. Some potential areas of focus include:
1. Further investigation of the compound's mechanism of action, including its effects on specific enzymes and receptors in the body.
2. Evaluation of the compound's potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders.
3. Development of new synthetic methods for the compound that improve its solubility and make it easier to work with in experimental settings.
4. Investigation of the compound's potential use as an imaging agent in diagnostic medicine.
Conclusion:
In conclusion, 1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of interesting biochemical and physiological effects, and has low toxicity in vitro. There are many potential future directions for research on this compound, including further investigation of its mechanism of action and evaluation of its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 4-iodobenzoic acid with 2-methoxyphenylpiperazine in the presence of acetic anhydride. The resulting intermediate is then treated with pyrrolidine-2,5-dione to yield the final product.
properties
IUPAC Name |
1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22IN3O3/c1-28-19-5-3-2-4-17(19)23-10-12-24(13-11-23)18-14-20(26)25(21(18)27)16-8-6-15(22)7-9-16/h2-9,18H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMNUGMZPJOTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-allyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4895767.png)
![4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4895771.png)
![2-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]-6-methoxyphenyl acetate](/img/structure/B4895776.png)
![1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol](/img/structure/B4895779.png)
![2-[4-methoxy-3-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4895781.png)
![4-isobutyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4895791.png)



![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylbenzamide](/img/structure/B4895829.png)
![ethyl 4-amino-2-[(3-anilino-3-oxopropyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4895833.png)

